

A Comparative Guide to Theoretical and Experimental Spectroscopic Data of 3-Propylcyclopentanone

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Compound of Interest

Compound Name: 3-Propylcyclopentanone

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This guide provides a detailed comparison of theoretical and experimental spectroscopic data for the organic compound **3-propylcyclopentanone**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and structure elucidation. The comparison focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the accuracy and utility of computational prediction methods alongside experimental data.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted (theoretical) and expected (experimental) spectroscopic data for **3-propylcyclopentanone**. Theoretical predictions are typically generated using computational chemistry methods like Density Functional Theory (DFT), which can provide valuable insights into molecular structure and properties.^{[1][2][3]} Experimental data is derived from established spectroscopic principles and data from analogous compounds.

Table 1: ^1H NMR Chemical Shift Comparison (Solvent: CDCl_3 , Reference: TMS)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Expected Experimental Chemical Shift (δ , ppm)
H α (next to C=O)	2.10 - 2.30	2.00 - 2.40[4][5]
H β (on propyl chain)	1.40 - 1.60	1.35 - 1.55
H γ (terminal CH ₃)	0.90 - 1.00	0.85 - 0.95
Cyclopentanone Ring Protons	1.60 - 2.00	1.50 - 2.10

Table 2: ¹³C NMR Chemical Shift Comparison (Solvent: CDCl₃, Reference: TMS)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Expected Experimental Chemical Shift (δ , ppm)
C=O (Carbonyl)	218 - 222	215 - 225[4]
C α (next to C=O)	45 - 50	40 - 50
C β (on propyl chain)	30 - 35	28 - 33
C γ (terminal CH ₃)	13 - 15	13 - 15
Cyclopentanone Ring Carbons	20 - 40	20 - 40

Table 3: Key IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Expected Experimental Wavenumber (cm ⁻¹)
C=O Stretch (Ketone)	1735 - 1755	1740 - 1750[4]
C-H Stretch (sp ³ CH, CH ₂ , CH ₃)	2850 - 3000	2870 - 2960[6]
C-H Bend (CH ₂)	1450 - 1470	1450 - 1470

Table 4: Mass Spectrometry Fragmentation

Fragmentation Process	Predicted m/z	Expected Experimental m/z
Molecular Ion [M] ⁺	126	126
α-cleavage (loss of C ₃ H ₇)	83	83[4][5]
McLafferty Rearrangement	98	98[5][7]
Loss of C ₂ H ₄ (from ring)	98	98

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-propylcyclopentanone** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of about 250 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

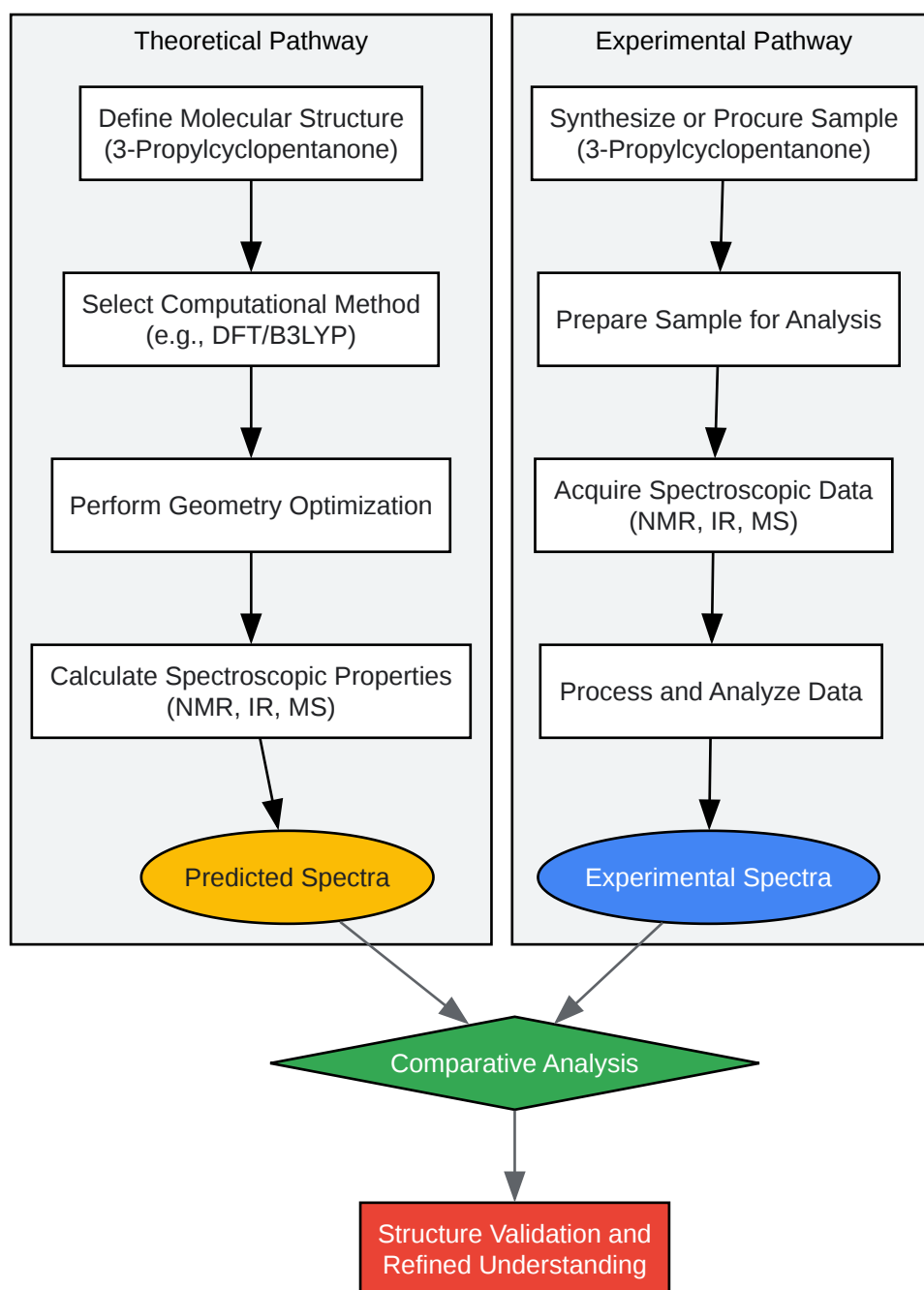
- **Sample Preparation:** For a liquid sample like **3-propylcyclopentanone**, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[\[8\]](#)
- **Instrumentation:** Employ a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates should be acquired first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[\[9\]](#)
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the abundance of each ion to generate the mass spectrum.
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.[\[5\]](#) Common fragmentation pathways for ketones include α -cleavage and McLafferty rearrangement.[\[4\]](#)[\[7\]](#)

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for a given molecule like **3-propylcyclopentanone**.



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Caption: Workflow for comparing theoretical and experimental spectroscopic data.

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